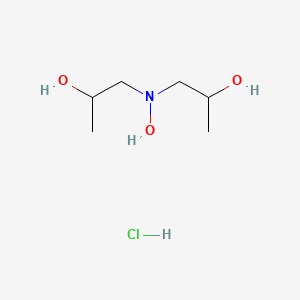
1,1'-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride is a chemical compound with the molecular formula C6H15NO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes two propan-2-ol groups linked by a hydroxyazanediyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride typically involves the reaction of diisopropanolamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diisopropanolamine+HCl→1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride involves its interaction with specific molecular targets. The hydroxyazanediyl moiety can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Diisopropanolamine: A related compound with similar chemical properties but lacking the hydrochloride moiety.
1,1’-(Hydroxyethylazanediyl)bis(propan-2-ol): Another similar compound with an additional hydroxyethyl group.
Uniqueness
1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the hydrochloride moiety enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C6H16ClNO3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO3.ClH/c1-5(8)3-7(10)4-6(2)9;/h5-6,8-10H,3-4H2,1-2H3;1H |
InChI Key |
BELNSFBVCARHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)
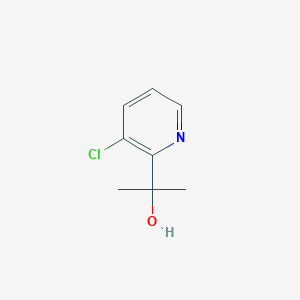
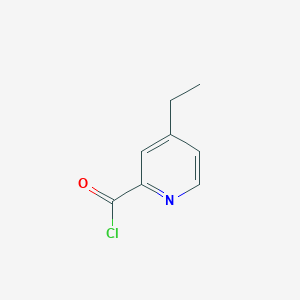
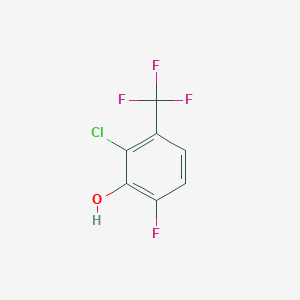
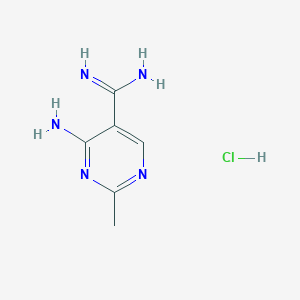
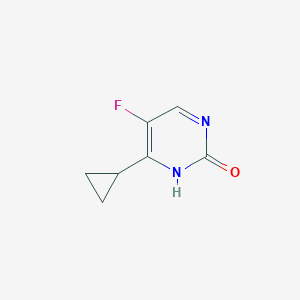
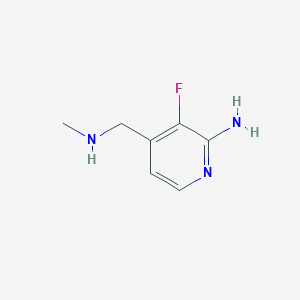
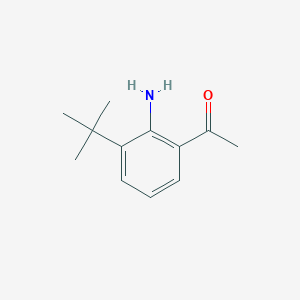
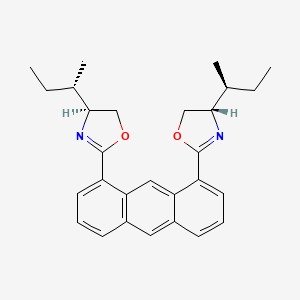
![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
